Product packaging for membrane glycoprotein gp42, rat NK cell(Cat. No.:CAS No. 134548-40-6)

membrane glycoprotein gp42, rat NK cell

Cat. No.: B1178568
CAS No.: 134548-40-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Natural Killer (NK) Cell Lineage and Function in Rattus norvegicus

Natural Killer (NK) cells are a distinct lineage of cytotoxic lymphocytes that play a pivotal role in the innate immune system, offering a rapid response to virally infected cells and tumor formation. nih.govkegg.jp In the Norway rat (Rattus norvegicus), the laboratory rat model, NK cells originate from hematopoietic stem cells in the bone marrow and undergo a developmental process to become mature, functional cells. elifesciences.org The ontogeny of rat NK cells involves a stepwise functional maturation. nih.gov Studies in athymic nude rats, which are deficient in T-cells but have functional NK cells, have shown that while small numbers of cytolytically incompetent NKR-P1+ cells are present in the spleens of newborns, their numbers and cytotoxic capabilities increase with age, reaching adult levels by about four weeks. nih.gov This maturation process is crucial for the rat's ability to resist certain tumors. nih.gov

NK cells in rats, as in other mammals, are equipped to carry out their effector functions without prior sensitization. kegg.jp Their primary roles include the direct lysis of target cells through the release of cytotoxic granules and the secretion of immunoregulatory cytokines, such as interferon-gamma (IFN-γ). kegg.jp

Rat NK cells are phenotypically identified and distinguished from other lymphocyte populations, such as T-cells and B-cells, through the expression of a specific set of cell surface markers. A key identifier for rat NK cells is the expression of the Natural Killer cell receptor protein 1 (NKR-P1), also known as CD161. nih.gov Specifically, the presence of NKR-P1A is a hallmark of rat NK cells.

To precisely identify NK cells, a multi-marker approach is often employed in research settings. Rat NK cells are characterized as being positive for NKR-P1A and negative for the T-cell co-receptor CD3. This allows for their clear separation from T-lymphocytes. Furthermore, they can be distinguished from B-lymphocytes, which express markers like CD45RA. Therefore, the typical phenotype of a rat NK cell is NKR-P1A+ CD3-. Some rat NK cells may also express the OX8 (CD8a) antigen.

Interactive Table: Key Surface Markers for Distinguishing Rat NK Cells

This table summarizes the primary cell surface markers used to identify and differentiate rat Natural Killer (NK) cells from other lymphocyte populations like T-cells and B-cells in Rattus norvegicus.

Marker Expression on Rat NK Cells Expression on T-Cells Expression on B-Cells Primary Function in Identification
NKR-P1A (CD161a) Positive Negative (on most) Negative Primary positive marker for rat NK cells.
CD3 Negative Positive Negative Key marker to exclude T-cells.
CD45RA Negative Subset Positive Positive Marker to exclude B-cells.
OX8 (CD8a) Subset Positive Cytotoxic T-Cell Positive Negative Can be present on a subpopulation of NK cells.

The function of rat NK cells is tightly regulated by a complex balance of signals received from activating and inhibitory receptors on their surface. kegg.jp This repertoire of receptors allows them to recognize and eliminate target cells while sparing healthy "self" cells.

Activating Receptors: These receptors, upon engagement with their ligands on target cells, trigger the cytotoxic and cytokine-secreting functions of NK cells. Key activating receptors in rats include:

NKR-P1A: As mentioned, besides being a lineage marker, NKR-P1A functions as an activating receptor. Cross-linking of NKR-P1A can stimulate phosphoinositide turnover and an increase in intracellular calcium, key events in cellular activation. nih.gov The signaling pathway of NKR-P1 involves association with the Fc receptor gamma chain (FcRγ). nih.gov

Ly49 Receptors: The Ly49 family of C-type lectin-like receptors includes both activating and inhibitory members. nih.govwikipedia.org Activating Ly49 receptors in rodents recognize ligands on abnormal or infected cells, leading to NK cell activation. wikipedia.org

2B4 (CD244): This cell surface glycoprotein (B1211001) is involved in regulating NK cell function and can trigger cytotoxicity and IFN-γ secretion upon engagement. nih.gov

Inhibitory Receptors: These receptors primarily recognize major histocompatibility complex (MHC) class I molecules, which are expressed on most healthy, nucleated cells. This interaction delivers an inhibitory signal that prevents the NK cell from attacking the healthy cell. Important inhibitory receptors in rats include:

Inhibitory Ly49 Receptors: These receptors play a crucial role in self-tolerance by recognizing self-MHC class I molecules. nih.govwikipedia.org This prevents the NK cell from killing normal host cells. wikipedia.org

NKR-P1B: This is an inhibitory counterpart to the activating NKR-P1A receptor. oup.com

The interplay between these activating and inhibitory signals determines the outcome of an NK cell's interaction with a target cell.

Significance of Cell Surface Glycoproteins in Rat NK Cell Biology

Cell surface glycoproteins, proteins decorated with carbohydrate chains (glycans), are of paramount importance in the biology of rat NK cells. These molecules are not merely passive structural components of the cell membrane; they are active participants in a multitude of cellular processes, including cell-cell recognition, signal transduction, and the regulation of immune responses. nih.gov

The glycosylation of cell surface receptors can profoundly influence their function. nih.gov N-linked and O-linked glycans can affect a receptor's conformation, its affinity for its ligand, and its ability to cluster on the cell surface to initiate signaling cascades. nih.gov For instance, studies on the activating NK cell receptor 2B4 have shown that its glycosylation status impacts its binding to its ligand, CD48, and consequently, its ability to mediate target cell lysis. nih.gov Specifically, N-linked glycosylation of 2B4 is essential for ligand binding. nih.gov Furthermore, alterations in the glycan composition on NK cells have been shown to regulate their effector functions. oup.comfrontiersin.org

Contextualization of Membrane Glycoprotein gp42 as a Research Subject

Within the landscape of rat NK cell surface glycoproteins, the membrane glycoprotein gp42 stands out as a molecule of significant research interest. Its discovery and characterization have provided a unique tool for studying a specific subset of NK cells.

Research has demonstrated that gp42 is a glycoprotein with a molecular mass of approximately 42 kDa that is selectively induced on rat NK cells following in vitro culture with high concentrations of recombinant interleukin-2 (B1167480) (rIL-2). nih.govsemanticscholar.org This induction is specific to the NK cell lineage, as gp42 is not expressed on other lymphocytes under these conditions, making it a valuable lineage-specific marker for rIL-2-activated NK cells. nih.govsemanticscholar.org

The initial characterization of gp42 was facilitated by the use of the rat NK-like leukemia cell line, RNK-16, which constitutively expresses this glycoprotein. semanticscholar.orgnih.gov Molecular cloning of the cDNA for gp42 revealed that it encodes a protein of 233 amino acids with three potential sites for N-linked glycosylation. nih.govsemanticscholar.org A key structural feature of gp42 is its lack of a transmembrane domain; instead, it is anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor. nih.govsemanticscholar.org

Functionally, gp42 has been shown to have the capacity for transmembrane signaling. nih.gov In the RNK-16 cell line, antibodies against gp42 can stimulate an increase in inositol (B14025) phosphates and intracellular calcium, signals associated with lymphocyte activation. nih.gov This positions gp42 not just as a marker, but as a functional molecule on the surface of activated rat NK cells.

Interactive Table: Characteristics of Membrane Glycoprotein gp42

This table provides a summary of the key molecular and functional characteristics of the membrane glycoprotein gp42 found on rat Natural Killer (NK) cells.

Characteristic Description Reference
Molecular Mass Approximately 42 kDa nih.gov
Induction Selectively induced on rat NK cells by high concentrations of recombinant interleukin-2 (rIL-2). nih.govsemanticscholar.org
Lineage Specificity Not induced on other lymphocytes, serving as a marker for rIL-2-activated NK cells. nih.govsemanticscholar.org
Amino Acid Length The open reading frame of its cDNA encodes 233 amino acids. nih.govsemanticscholar.org
Glycosylation Contains three potential sites for N-linked glycosylation. nih.govsemanticscholar.org
Membrane Anchor Anchored to the cell surface via a glycosylphosphatidylinositol (GPI) anchor. nih.govsemanticscholar.org
Signaling Capacity Antibody to gp42 can stimulate an increase in inositol phosphates and intracellular calcium in the RNK-16 cell line. nih.gov
Model System Originally identified and studied on the rat NK-like leukemia cell line, RNK-16. semanticscholar.org

Properties

CAS No.

134548-40-6

Molecular Formula

C9H16O

Synonyms

membrane glycoprotein gp42, rat NK cell

Origin of Product

United States

Discovery and Initial Characterization of Membrane Glycoprotein Gp42, Rat Nk Cell

Identification of gp42 on Interleukin-2-Activated Rat Natural Killer Cells

The initial identification of the membrane glycoprotein (B1211001) gp42 arose from studies on rat Natural Killer (NK) cells cultured in the presence of high concentrations of recombinant interleukin-2 (B1167480) (rIL-2) nih.govsemanticscholar.orgnih.gov. This process of in vitro culture leads to the activation of NK cells, resulting in the expression of a distinct surface glycoprotein with an approximate molecular mass of 42 kD nih.govnih.gov. The expression of gp42 on these interleukin-2-activated NK cells is a notable event, typically occurring within 6 to 8 days of culture semanticscholar.org.

Further molecular characterization through the cloning of gp42 cDNA revealed that the open reading frame encodes for a protein of 233 amino acids nih.govsemanticscholar.orgnih.gov. The deduced amino acid sequence indicated three potential sites for N-linked glycosylation, consistent with its classification as a glycoprotein nih.govsemanticscholar.orgnih.gov. A key structural feature of gp42 is the absence of a typical transmembrane domain. Instead, it possesses a hydrophobic carboxyl-terminus, which is characteristic of proteins anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor nih.govsemanticscholar.orgnih.govrupress.org.

Table 1: Molecular Characteristics of gp42

Feature Description
Molecular Mass Approximately 42 kD nih.govnih.gov
Amino Acid Count 233 amino acids nih.govsemanticscholar.orgnih.gov
Potential N-linked Glycosylation Sites 3 nih.govsemanticscholar.orgnih.gov
Membrane Anchor Glycosylphosphatidylinositol (GPI) anchor nih.govsemanticscholar.orgnih.govrupress.org

Observed Lineage-Specific Expression and Activation-Dependent Induction

A critical aspect of gp42 is its highly specific expression pattern. Research has demonstrated that gp42 is selectively induced on rat NK cells following activation with rIL-2 nih.govsemanticscholar.orgnih.gov. Importantly, this induction is not observed in other lymphocyte populations, such as T cells, even when stimulated with IL-2 or mitogens semanticscholar.org. This selective expression makes gp42 a lineage-specific marker for rIL-2-activated NK cells nih.govsemanticscholar.orgnih.gov.

The activation-dependent nature of gp42 expression highlights its role as an activation antigen that is exclusive to the NK cell lineage semanticscholar.org. This specificity provides a valuable tool for identifying and studying this particular subset of activated immune cells. The induction of gp42 expression is a direct consequence of the cellular response to high concentrations of IL-2, a cytokine known to play a crucial role in the proliferation and activation of NK cells nih.govsemanticscholar.orgnih.gov.

Table 2: Expression Profile of gp42

Cell Type Condition gp42 Expression
Rat Natural Killer (NK) Cells Culture with high concentrations of rIL-2 Induced nih.govsemanticscholar.orgnih.gov
T Cells Stimulation with IL-2 or mitogens Not induced semanticscholar.org

Association with Rat Natural Killer Cell Lines, including RNK-16

In addition to its expression on primary rIL-2-activated NK cells, gp42 is also constitutively present on the rat NK-like leukemia cell line, RNK-16 nih.govsemanticscholar.org. In fact, the RNK-16 cell line was instrumental in the initial identification of this glycoprotein semanticscholar.org. The presence of gp42 on this cell line provides a consistent and reproducible model for studying the molecule's structure and function.

Studies utilizing the RNK-16 cell line have confirmed the GPI-anchored nature of gp42. Treatment of RNK-16 cells with phosphatidylinositol-specific phospholipase C (PI-PLC), an enzyme that cleaves GPI anchors, resulted in the removal of gp42 from the cell surface nih.govsemanticscholar.orgnih.gov. This observation is consistent with the structural predictions from its amino acid sequence. Interestingly, while gp42 on RNK-16 cells is susceptible to PI-PLC cleavage, on rIL-2-activated primary NK cells, it appears to be resistant, despite still being expressed as a GPI-anchored molecule nih.govnih.gov. Furthermore, antibody-mediated cross-linking of gp42 on RNK-16 cells has been shown to stimulate transmembrane signaling, leading to an increase in inositol (B14025) phosphates and intracellular calcium, which are signals associated with lymphocyte activation nih.govnih.gov.

Molecular and Biochemical Attributes of Membrane Glycoprotein Gp42

Molecular Cloning and Nucleotide Sequence Analysis of gp42 cDNA

The molecular cloning of the complementary DNA (cDNA) for gp42 was accomplished from recombinant IL-2 (rIL-2)-activated rat NK cells. semanticscholar.org Subsequent nucleotide sequence analysis of the gp42 cDNA revealed an open reading frame that encodes the full protein. rupress.orgnih.govsemanticscholar.org This genetic blueprint provided the foundational information for deducing the amino acid sequence and understanding the primary structure of the gp42 protein. rupress.orgnih.govsemanticscholar.org

Deduced Amino Acid Sequence and Primary Protein Structure

Analysis of the gp42 cDNA's open reading frame indicates that it encodes a protein of 233 amino acids. rupress.orgnih.govsemanticscholar.org A significant finding from the deduced amino acid sequence is the absence of an apparent transmembrane domain. rupress.orgnih.gov Instead, the protein sequence features a hydrophobic carboxyl-terminus (COOH terminus). rupress.orgnih.gov This structural characteristic is a hallmark of proteins that are anchored to the cell membrane via a glycosyl-phosphatidylinositol (GPI) linkage. rupress.orgnih.govsemanticscholar.org Further analysis of the amino acid sequence did not show significant homology with other known proteins at the time of its discovery. semanticscholar.org

FeatureDescription
Encoded Protein Length 233 amino acids
Key Structural Feature Hydrophobic COOH terminus
Predicted Membrane Association Glycosyl-Phosphatidylinositol (GPI) anchor

Post-Translational Modification Profiles

Post-translational modifications are crucial for the structure and function of gp42, particularly its attachment to the cell surface and its antigenic properties.

The deduced amino acid sequence of gp42 contains three potential sites for N-linked glycosylation. rupress.orgnih.govsemanticscholar.org These are specific sequences of amino acids (Asn-X-Ser/Thr) where oligosaccharide chains can be covalently attached. This glycosylation contributes to the final molecular mass of the glycoprotein (B1211001), which is approximately 42 kDa. rupress.orgnih.gov

Potential N-Linked Glycosylation Sites
Site 1
Site 2
Site 3

Note: The specific locations of the N-linked glycosylation sites within the 233 amino acid sequence are predicted based on the consensus sequence.

The primary mechanism by which gp42 is attached to the plasma membrane is through a GPI anchor.

The most compelling sequence-based evidence for GPI anchoring is the presence of a hydrophobic COOH terminus in the deduced amino acid sequence. rupress.orgnih.gov This terminal hydrophobic tail is a signal sequence that is cleaved off and replaced by the pre-formed GPI anchor in the endoplasmic reticulum. This modification results in the protein being tethered to the outer leaflet of the cell membrane. rupress.orgnih.govsemanticscholar.org

Experimental evidence supporting the GPI-anchoring of gp42 comes from its susceptibility to cleavage by phosphatidylinositol-specific phospholipase C (PI-PLC). rupress.orgnih.govsemanticscholar.org This enzyme specifically cleaves the GPI anchor, releasing the attached protein from the cell surface. Studies have shown that gp42 can be cleaved from the surface of the rat NK-like cell line, RNK-16, by treatment with PI-PLC. rupress.orgnih.govsemanticscholar.org Similarly, when gp42 cDNA was expressed in Chinese hamster ovary (CHO) cells, the resulting gp42 protein was also susceptible to PI-PLC cleavage. rupress.orgnih.gov Interestingly, while gp42 on rIL-2-activated NK cells was found to be resistant to PI-PLC, further investigation suggested that it is still expressed as a GPI-anchored molecule on these cells, implying a possible modification of the anchor structure. rupress.orgnih.govsemanticscholar.org

Cell TypePI-PLC Susceptibility of gp42
RNK-16 (rat NK-like cell line)Susceptible
CHO cells (transformed with gp42 cDNA)Susceptible
rIL-2-activated NK cellsResistant

Glycosyl-Phosphatidylinositol (GPI) Anchoring Mechanism

Differential PI-PLC Resistance on IL-2-Activated NK Cells versus Model Systems

The membrane glycoprotein gp42, selectively induced on rat natural killer (NK) cells by interleukin 2 (IL-2), is anchored to the cell surface via a glycosylphosphatidylinositol (GPI) anchor. nih.govnih.gov This is suggested by the deduced amino acid sequence, which lacks a transmembrane domain but possesses a hydrophobic C-terminus characteristic of GPI-anchored proteins. nih.govnih.govsemanticscholar.org A key feature of many GPI-anchored proteins is their susceptibility to cleavage from the cell surface by phosphatidylinositol-specific phospholipase C (PI-PLC). nih.govsemanticscholar.org

However, studies reveal a significant difference in the PI-PLC sensitivity of gp42 depending on the cellular context. On model cell systems, such as the rat NK-like leukemia cell line RNK-16 and Chinese Hamster Ovary (CHO) cells transfected with gp42 cDNA, the glycoprotein is readily cleaved by PI-PLC. nih.govnih.govsemanticscholar.org In stark contrast, when gp42 is expressed on its native cells—rat NK cells activated with recombinant IL-2 (rIL-2)—it exhibits resistance to PI-PLC cleavage. nih.govnih.govpsu.edu Despite this resistance, evidence suggests that gp42 on these activated NK cells is still expressed as a GPI-anchored molecule. nih.govnih.gov This differential resistance points to potential cell-type-specific modifications of the GPI anchor or its association with other membrane components on activated NK cells that protect it from enzymatic cleavage.

Table 1: PI-PLC Sensitivity of gp42 on Different Cell Types

Cell Type Description PI-PLC Treatment Outcome
RNK-16 Rat NK-like leukemia cell line Cleavage of gp42 from cell surface nih.govnih.gov
Transfected CHO Cells Chinese Hamster Ovary cells transformed with gp42 cDNA Cleavage of gp42 from cell surface nih.govnih.gov

| rIL-2-Activated NK Cells | Primary rat Natural Killer cells cultured in high concentrations of recombinant Interleukin-2 (B1167480) | Resistant to cleavage nih.govnih.govpsu.edu |

Structural Homology and Phylogenetic Relationships

Upon the initial isolation and sequencing of the cDNA for gp42 from rIL-2-activated rat NK cells, analysis of both the nucleotide and the deduced amino acid sequences showed no significant homology with other known proteins at the time. semanticscholar.org This finding established gp42 as a novel, lineage-specific activation molecule for the NK cell lineage. semanticscholar.org

Subsequent research and broader sequence comparisons have positioned gp42 within the immunoglobulin (Ig) superfamily. merckmillipore.comresearchgate.net While initial analyses were inconclusive, later studies identified a group of genes named the IFGP family (structurally related to leukocyte Fc receptors) that provided a phylogenetic link between several leukocyte receptors. merckmillipore.com These comparisons suggest that the IFGP family connects the leukocyte Fc receptors (FcR) with the rat NK cell-specific gp42 antigen and the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). merckmillipore.com

This relationship suggests a common evolutionary origin. It has been proposed that FcRs, the IFGP proteins, and gp42 may have arisen from a common ancestral receptor composed of five Ig-like domains through a series of gene duplications. merckmillipore.com This places gp42 not as an isolated protein but as a distinct member of a large and functionally important family of immune receptors.

Table 2: Proteins with Structural or Phylogenetic Links to Rat NK Cell gp42

Protein/Family Relationship to gp42
Fc Receptor (FcR) Phylogenetically linked via the IFGP family merckmillipore.com
Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) Phylogenetically linked via the IFGP family merckmillipore.com

| IFGP Family | A family of proteins that structurally links gp42 to FcR and PECAM-1 merckmillipore.com |

Expression Patterns and Regulatory Mechanisms of Membrane Glycoprotein Gp42

Interleukin-2 (B1167480) (IL-2) Dependence for Induction on Rat NK Cells

The expression of gp42 on the surface of rat NK cells is critically dependent on stimulation by high concentrations of Interleukin-2 (IL-2). nih.govsemanticscholar.orgnih.gov In vitro studies have conclusively shown that culturing rat NK cells with recombinant IL-2 (rIL-2) directly leads to the induction of gp42 expression. nih.gov This glycoprotein (B1211001) is not detectable on the precursor or resting NK cells, indicating that its appearance is a direct consequence of cellular activation by this specific cytokine. oup.comoup.com The induction process is not immediate; gp42 expression is observed on virtually all rIL-2-activated NK cells within 6 to 8 days of culture. semanticscholar.org This IL-2-dependent induction highlights gp42 as a specific activation antigen for rat NK cells. nih.govnih.gov

Conditiongp42 Expression on Rat NK CellsSource
Resting / Unstimulated Not Detected oup.comoup.com
Culture with high concentrations of rIL-2 Induced / High nih.govsemanticscholar.org

Comparative Expression in Lymphocyte Subpopulations

The expression of gp42 is highly restricted to a specific subset of lymphocytes, even among activated cells. This specificity underscores its role as a precise cellular marker.

A defining characteristic of gp42 is its selective expression on NK cells. semanticscholar.org Extensive research has demonstrated that gp42 is not induced on other lymphocyte populations, most notably T lymphocytes, even when these cells are activated. nih.govsemanticscholar.org Treatment of T cells with IL-2 or with mitogens fails to induce the expression of this glycoprotein. semanticscholar.orgoup.com This exclusivity makes gp42 a definitive lineage-specific marker that distinguishes rIL-2-activated NK cells from other activated lymphocytes, including T cells. nih.govsemanticscholar.orgnih.gov

Lymphocyte SubpopulationActivating Stimulusgp42 ExpressionSource
Natural Killer (NK) Cells High-concentration rIL-2Positive nih.govoup.com
T Lymphocytes rIL-2 or MitogensNegative semanticscholar.orgoup.com

The appearance of gp42 is intrinsically linked to the activated state of rat NK cells. It is considered an activation antigen that is selectively expressed by the NK cell lineage following stimulation by rIL-2. semanticscholar.orgoup.com In fact, it has been described as the only known NK-specific activation antigen. nih.govnih.gov Its expression coincides with the functional and proliferative responses of NK cells to high doses of IL-2. Therefore, the presence of gp42 on the cell surface serves as a direct indicator that the NK cell has undergone activation, distinguishing it from its resting state.

Expression Dynamics in In Vitro Cultured Rat NK Cells

The dynamics of gp42 expression have been characterized in in vitro culture systems. When primary rat NK cells are cultured in media containing high concentrations of rIL-2, gp42 begins to appear on the cell surface and is expressed on all activated NK cells within a 6 to 8-day period. semanticscholar.org

The glycoprotein is also constitutively present on the rat NK-like leukemia cell line, RNK-16, which serves as a continuous in vitro model for studying this molecule. semanticscholar.org Interestingly, the biochemical properties of gp42 can differ depending on the cellular context. On the RNK-16 cell line, gp42 is sensitive to cleavage by phosphatidylinositol-specific phospholipase C (PI-PLC), consistent with its structure as a glycosylphosphatidylinositol (GPI)-anchored protein. nih.govnih.gov However, on rIL-2-activated primary NK cells, gp42 is resistant to this enzymatic cleavage, suggesting potential structural modifications or membrane environment differences in these cells despite it still being a GPI-anchored molecule. nih.govnih.gov

Role in Lymphokine-Activated Killer (LAK) Cell Phenotype

Lymphokine-activated killer (LAK) cells are generated by culturing lymphocytes, predominantly NK cells, in high concentrations of IL-2. oup.comoup.com This process endows them with the ability to lyse a broad range of tumor cells. The conditions required for generating LAK cells from NK cell precursors are the same as those that induce the expression of gp42. oup.comoup.com

Consequently, gp42 is highly expressed on rat LAK cells that originate from NK cells. oup.comoup.com It serves as a specific cell-surface marker for this highly cytotoxic phenotype. nih.gov The selective induction of gp42 on NK cells undergoing transformation into LAK cells suggests the molecule may have a role in the unique biological responses of these IL-2-activated effector cells. oup.comoup.com

Cell PhenotypeInducing ConditionKey Marker ExpressionSource
Precursor NK Cell N/Agp42 Negative oup.com
LAK Cell (of NK origin) High-concentration rIL-2gp42 Positive oup.comoup.com

Cellular Localization and Membrane Organization of Membrane Glycoprotein Gp42

Surface Localization on Rat Natural Killer Cells

Membrane glycoprotein (B1211001) gp42 is selectively expressed on the surface of rat Natural Killer (NK) cells following activation with high concentrations of recombinant interleukin 2 (rIL-2). nih.govnih.govbenthamscience.com This induction is specific to NK cells and is not observed on other lymphocytes, making gp42 a distinct marker for rIL-2-activated NK cells. nih.govbenthamscience.com The protein is also found on the rat NK-like leukemia cell line, RNK-16. benthamscience.com

Molecular analysis of gp42 reveals that it is anchored to the cell surface via a glycosylphosphatidylinositol (GPI) anchor. nih.govnih.gov This is deduced from its amino acid sequence, which lacks a typical transmembrane domain and instead possesses a hydrophobic C-terminus, a characteristic feature of GPI-anchored proteins. nih.govnih.govbenthamscience.com Experimental evidence supports this, as gp42 can be cleaved from the surface of the RNK-16 cell line by phosphatidylinositol-specific phospholipase C (PI-PLC), an enzyme that specifically targets GPI anchors. nih.govnih.gov Interestingly, while gp42 on RNK-16 cells is susceptible to PI-PLC cleavage, the same protein on rIL-2-activated NK cells demonstrates resistance to this enzyme, though it is still understood to be a GPI-anchored molecule. nih.govnih.gov

Table 1: Expression and Characteristics of gp42 on Rat NK Cells

Cell TypeInducing Agentgp42 ExpressionPI-PLC SensitivityReference
Rat NK CellsrIL-2InducedResistant nih.govnih.gov
Other LymphocytesrIL-2Not InducedN/A nih.gov
RNK-16 (NK-like cell line)N/AConstitutiveSensitive nih.govnih.gov

Implications of GPI Anchorage for Membrane Compartmentalization

The attachment of gp42 to the plasma membrane through a GPI anchor has significant implications for its organization and function within the membrane. GPI-anchored proteins are not uniformly distributed across the cell surface but are known to be sorted into specific microdomains. researchgate.net This compartmentalization is crucial for a variety of cellular processes, including protein sorting and signal transduction. nih.govresearchgate.net

The GPI anchor itself is a complex structure that, beyond tethering the protein to the membrane, can influence cell-cell communication, regulate protein structure and cleavage, and participate in signal transduction pathways. benthamscience.com The lipid moiety of the GPI anchor is essential for the incorporation of the attached protein into these specialized membrane domains. nih.gov In polarized cells, GPI-anchored proteins are sorted and directed to either the apical or basal membrane, a process in which association with these microdomains plays a vital role. nih.gov

Association with Specific Membrane Domains (e.g., Lipid Rafts)

A significant feature of GPI-anchored proteins is their well-established association with lipid rafts. nih.govresearchgate.net These are dynamic microdomains within the plasma membrane enriched in cholesterol and sphingolipids. nih.govresearchgate.net While direct experimental evidence specifically demonstrating the localization of gp42 in the lipid rafts of rat NK cells is not extensively documented, its nature as a GPI-anchored protein strongly suggests its partitioning into these domains. The saturated lipid anchor of GPI-anchored proteins is thought to facilitate their preferential packing into lipid rafts. unil.ch

Lipid rafts serve as platforms for concentrating signaling molecules, thereby facilitating efficient signal transduction. nih.gov In the context of NK cells, lipid rafts are critical for their activation. nih.gov The disruption of lipid raft integrity has been shown to impair NK cell functions, such as cytotoxicity and granule exocytosis. nih.gov Given that antibody-mediated cross-linking of gp42 on the RNK-16 cell line can stimulate an increase in intracellular calcium and inositol (B14025) phosphates, signals associated with lymphocyte activation, it is highly probable that gp42 exerts its signaling capacity from within lipid rafts. nih.gov The co-localization of activating receptors and signaling molecules within these domains is a key mechanism for initiating the lytic machinery of NK cells. nih.gov

Functional Roles and Signaling Pathways Mediated by Membrane Glycoprotein Gp42

Role as an NK-Specific Activation Antigen

Membrane glycoprotein (B1211001) gp42, a molecule with a molecular mass of approximately 40 to 45 kDa, serves as a specific activation antigen for rat NK cells. nih.gov Its expression is not detected on the precursors of lymphokine-activated killer (LAK) cells, nor is it found on resting or activated T cells. nih.gov Instead, the expression of gp42 is selectively induced on NK cells following in vitro culture with high concentrations of recombinant interleukin 2 (rIL-2). nih.govnih.govrupress.org This selective expression makes gp42 a distinct lineage-specific marker for rIL-2-activated NK cells, suggesting a specialized role in the functions unique to this activated cell population. nih.govrupress.org The molecule is anchored to the cell surface via a glycosylphosphatidylinositol (GPI) anchor, a structural feature confirmed by molecular cloning which revealed a hydrophobic COOH terminus characteristic of GPI-anchored proteins and a lack of a transmembrane domain. nih.govrupress.orgsemanticscholar.org

Capacity for Transmembrane Signaling Initiation

Despite its lack of a conventional transmembrane domain, gp42 is capable of initiating transmembrane signaling events. nih.govrupress.org This function is typically observed upon cross-linking of the molecule by antibodies, which triggers a cascade of intracellular biochemical responses associated with lymphocyte activation. nih.gov This signaling capacity highlights that GPI-anchored proteins can play active roles in signal transduction, translating extracellular stimuli into intracellular action.

A key event in the signaling cascade initiated by gp42 is the production of inositol (B14025) phosphates. nih.gov In the rat NK-like cell line, RNK-16, stimulation with an antibody against gp42 leads to a discernible increase in the levels of inositol phosphates. nih.govrupress.orgsemanticscholar.org The generation of inositol phosphates, particularly inositol trisphosphate (IP3), is a well-established and critical early event in the activation of both human and rat NK cells. nih.govnih.gov This process, known as phosphoinositide turnover, is fundamental for triggering downstream effector functions. nih.gov The ability of gp42 to induce this pathway firmly places it within the category of activating receptors on NK cells.

Concurrent with the production of inositol phosphates, the engagement of gp42 also leads to the mobilization of intracellular calcium ([Ca2+]i). nih.govrupress.orgsemanticscholar.org The increase in inositol trisphosphate generated via gp42 signaling is directly responsible for triggering the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum. nih.govnih.govnih.gov This resulting rise in cytosolic free calcium acts as a pivotal second messenger in the signaling cascades that govern NK cell functions, including cytotoxicity and cytokine production. nih.gov The stimulation of both inositol phosphate (B84403) production and calcium mobilization by gp42 underscores its role as an authentic activating receptor. nih.govnih.gov

Context-Dependent Signaling Responses

The signaling capacity of gp42 is not uniform across all conditions and cell types, revealing a layer of regulatory complexity. The cellular context, particularly the activation state of the NK cell, dictates the outcome of gp42 engagement.

A striking difference in gp42-mediated signaling is observed when comparing the RNK-16 cell line with primary NK cells activated by IL-2.

In the RNK-16 Cell Line: Antibody-mediated cross-linking of gp42 robustly stimulates an increase in both inositol phosphates and intracellular calcium. nih.govrupress.org In this context, gp42 functions as a potent activating receptor. nih.gov Furthermore, on RNK-16 cells, gp42 is susceptible to cleavage from the cell surface by phosphatidylinositol-specific phospholipase C (PI-PLC). nih.govrupress.orgsemanticscholar.org

In Primary IL-2-Activated NK Cells: In sharp contrast, these cells are refractory to stimulation through gp42. nih.govrupress.org Despite the high surface expression of gp42 induced by IL-2, its cross-linking fails to generate detectable increases in inositol phosphates or intracellular calcium. nih.govrupress.orgnih.gov This indicates that in this cellular state, the signaling pathway downstream of gp42 is uncoupled or inhibited. Additionally, gp42 on these primary activated cells is resistant to cleavage by PI-PLC, suggesting potential differences in the GPI anchor's structure or its membrane microenvironment compared to the RNK-16 cell line. nih.govrupress.org

Table 1: Comparison of gp42 Signaling Properties

Feature RNK-16 Cell Line Primary IL-2-Activated NK Cells
Induction of Inositol Phosphates Yes nih.govrupress.org No nih.govrupress.org
Mobilization of Intracellular Calcium Yes nih.govrupress.org No nih.govrupress.org
Cleavage by PI-PLC Susceptible nih.govrupress.org Resistant nih.govrupress.org
Overall Response to Stimulation Activation nih.govnih.gov Unresponsive nih.govnih.gov

Interaction with Specific Biological Ligands

The membrane glycoprotein gp42, a molecule selectively expressed on rat Natural Killer (NK) cells, engages in specific interactions that are crucial for its function, particularly within the unique immunological context of the maternal-fetal interface.

Research has identified Prolactin-Like Protein A (PLP-A), a cytokine specific to pregnancy and trophoblast cells in rats, as a key ligand for a receptor on uterine NK (uNK) cells. nih.gov PLP-A is a member of the prolactin/growth hormone family and is expressed as a glycoprotein in the rat placenta. nih.gov Studies demonstrate that PLP-A specifically binds to uterine NK cells. nih.gov This binding is not mediated by conventional prolactin receptors or receptors for other known NK cell modulators like Interleukin-2 (B1167480), Interleukin-7, Interleukin-12, or Interleukin-15. nih.gov The interaction is significant as the expression of PLP-A by the developing chorioallantoic placenta coincides with the expansion, differentiation, and migration of uNK cells. nih.gov

PLP-A itself exists in multiple forms. Initially predicted from its cDNA, a precursor form of approximately 25,000 Daltons is glycosylated into two major species with molecular weights of 29,000 and 33,000 Daltons, both of which are found in the placenta and in the circulation of pregnant and fetal rats. nih.gov This specific binding capability suggests a targeted regulatory mechanism exerted by trophoblast-derived PLP-A on the local uNK cell population. nih.gov

The interaction between PLP-A and uterine NK cells has profound implications for maintaining immune balance at the maternal-fetal interface, a critical aspect of a successful pregnancy. nih.govnih.gov Uterine NK cells are the most abundant immune cell type at the implantation site during early pregnancy and play a vital role in processes like spiral artery remodeling and controlling the invasion of fetal extravillous trophoblast cells. nih.gov

Influence on NK Cell-Mediated Cytotoxicity

The gp42 glycoprotein plays a direct role in the signaling cascades that can lead to the destruction of target cells, although its effect varies depending on the state of the NK cell.

The RNK-16 cell line, a rat NK-like leukemia cell line that constitutively expresses gp42, has been instrumental in elucidating the signaling capacity of this glycoprotein. semanticscholar.orgcellosaurus.org In RNK-16 cells, cross-linking the gp42 molecule on the cell surface with an anti-gp42 monoclonal antibody acts as a potent activation signal. nih.govnih.gov This perturbation triggers a classic phosphoinositide signaling cascade, leading to a measurable increase in inositol phosphates and a subsequent rise in intracellular calcium concentration ([Ca2+]i). semanticscholar.org These signals are hallmarks of lymphocyte activation and are associated with the triggering of cytotoxic functions in NK cells. semanticscholar.orgnih.gov

The stimulation via gp42 demonstrates its capacity to function as a transmembrane signaling molecule, capable of initiating the cellular machinery required for cytotoxicity in this specific cell line. nih.govnih.gov

Table 1: Effect of gp42 Perturbation on Signaling Molecules in RNK-16 Cells Data synthesized from research findings describing the stimulation of RNK-16 cells with anti-gp42 monoclonal antibody. semanticscholar.org

AnalyteConditionResult
Total Inositol PhosphatesAnti-gp42 mAb alone~50% increase
Total Inositol PhosphatesAnti-gp42 mAb + cross-linking antiserumAugmented increase (greater than with mAb alone)
Inositol Trisphosphate (InsP3)Anti-gp42 mAb aloneTwo- to threefold increase
Intracellular Calcium ([Ca2+]i)Anti-gp42 mAb aloneSubstantial rise
Intracellular Calcium ([Ca2+]i)Anti-gp42 mAb + cross-linking antiserumFurther augmented rise

In contrast to the robust response observed in the RNK-16 cell line, primary rat NK cells that have been activated by long-term culture in high concentrations of recombinant Interleukin-2 (rIL-2) show a markedly different response. nih.govnih.gov While these rIL-2-activated NK cells are induced to express high levels of gp42, they are refractory to stimulation through the gp42 molecule. semanticscholar.orgnih.gov Cross-linking gp42 with antibodies on the surface of these IL-2-activated NK cells fails to induce the increase in inositol phosphates or intracellular calcium that is seen in RNK-16 cells. nih.govnih.gov

This suggests that while gp42 expression is an activation marker for these cells, the downstream signaling pathway is uncoupled or altered during the process of IL-2-induced activation. semanticscholar.orgnih.gov These primary activated NK cells appear to be generally unresponsive to various stimuli that would typically activate NK cells, indicating a state of anergy or a shift in activation requirements. nih.gov Therefore, the functional consequence of gp42 expression and engagement is highly dependent on the differentiation and activation state of the NK cell. nih.govnih.gov

Methodological Approaches in Gp42 Research

Biochemical Analysis Techniques

Biochemical methods were applied to analyze the physical properties of the gp42 protein, particularly its method of attachment to the cell membrane.

Immunoprecipitation was a key technique used to characterize the native gp42 protein. In this method, an antibody specific to gp42 is used to bind and isolate the protein from a mixture of other cellular proteins. Researchers performed immunoprecipitation on surface-labeled rIL-2-activated NK cells. semanticscholar.org This analysis revealed a single protein structure with an approximate molecular mass of 42 kD, confirming its size and homogeneity on the cell surface. nih.govsemanticscholar.org This technique was crucial for verifying that the protein expressed in the heterologous CHO system corresponded to the native protein on NK cells. semanticscholar.org

The deduced amino acid sequence of gp42 notably lacked a typical transmembrane domain, suggesting an alternative method of membrane anchoring. nih.govsemanticscholar.org It possessed a hydrophobic C-terminus, a characteristic feature of proteins anchored by glycosylphosphatidylinositol (GPI). nih.govsemanticscholar.org To test this hypothesis, enzymatic digestion assays were performed using Phosphatidylinositol-specific phospholipase C (PI-PLC), an enzyme that specifically cleaves most GPI anchors. nih.govsigmaaldrich.com

The results were revealing:

RNK-16 Cells: On the rat NK-like leukemia cell line, RNK-16, gp42 was successfully cleaved from the cell surface by PI-PLC. nih.govnih.govsemanticscholar.org

Transfected CHO Cells: Similarly, gp42 expressed on the transfected CHO cells was also released by PI-PLC treatment. nih.govnih.govsemanticscholar.org

rIL-2-Activated NK Cells: In contrast, gp42 on the surface of rIL-2-activated NK cells was found to be resistant to cleavage by PI-PLC. nih.govnih.govsemanticscholar.org

Cell TypeTreatmentOutcomeImplication
RNK-16 (NK-like cell line) PI-PLCCleavage of gp42 from cell surfaceConfirms GPI anchor
CHO cells (transfected) PI-PLCCleavage of gp42 from cell surfaceConfirms GPI anchor on recombinant protein
rIL-2-activated NK cells PI-PLCResistant to cleavageSuggests modification of the GPI anchor

Immunological and Cellular Assays

To determine the function of gp42, a variety of immunological and cellular assays were conducted. The primary finding was that gp42 has the capacity to function as a signaling molecule. When antibodies were used to cross-link gp42 on the surface of RNK-16 cells, it triggered an increase in intracellular inositol (B14025) phosphates and a rise in intracellular calcium. nih.govsemanticscholar.org These are well-known second messenger signals involved in the activation of lymphocytes, including NK cells. nih.gov This demonstrated that gp42 is not merely a surface marker but can actively participate in transmembrane signaling. nih.govsemanticscholar.org

However, this response was not observed in rIL-2-activated NK cells, suggesting that the signaling pathway linked to gp42 may be regulated differently in these highly activated primary cells compared to the leukemia cell line. nih.gov

Further investigation into the immunological role of a protein like gp42 would typically involve a broader range of cellular assays to measure NK cell effector functions. These can include:

Cytotoxicity Assays: Co-incubating NK cells with target tumor cell lines (such as K562) to measure the ability of NK cells to kill target cells after stimulation through gp42. inn.no

Cytokine Release Assays: Using techniques like flow cytometry or ELISA to measure the production and secretion of key cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), following gp42 engagement. nih.gov

Degranulation Assays: Detecting the surface expression of markers like CD107a (LAMP-1) by flow cytometry as an indicator of the release of cytotoxic granules.

Cell Proliferation Assays: Assessing the ability of NK cells to proliferate in response to signals transmitted through gp42. inn.no

These assays collectively provide a comprehensive picture of how a surface receptor contributes to the complex regulatory network that controls NK cell activity.

Flow Cytometry for Expression Profiling

Flow cytometry is a cornerstone technique for analyzing the expression of cell surface molecules like gp42. This method allows for the rapid, quantitative analysis of individual cells within a heterogeneous population. In the context of gp42 research, flow cytometry has been used to determine the proportion of NK cells expressing the glycoprotein (B1211001) and the intensity of its expression. For instance, studies have utilized flow cytometry to demonstrate that gp42 is selectively induced on rat NK cells following activation with high concentrations of recombinant interleukin-2 (B1167480) (rIL-2). nih.govpsu.edu This technique typically involves staining cells with fluorescently labeled monoclonal antibodies specific for gp42 and other cell surface markers, such as CD161a, which is commonly used to identify rat NK cells. researchgate.netresearchgate.net The cells are then passed through a flow cytometer, where lasers excite the fluorophores, and detectors measure the emitted light, providing a detailed expression profile of the cell population. nih.govnih.gov

Generation and Application of Monoclonal Antibodies (e.g., 3G7, 6138)

The development of monoclonal antibodies (mAbs) specific to gp42 has been pivotal for its study. semanticscholar.org Antibodies such as 3G7 and 6138 were generated and have been instrumental in identifying, purifying, and characterizing the function of gp42. semanticscholar.org These mAbs are produced by hybridoma technology and are highly specific for a single epitope on the gp42 protein.

The applications of these mAbs are diverse and include:

Immunophenotyping: As mentioned, mAbs are crucial reagents in flow cytometry for identifying gp42-expressing cells. nih.gov

Functional Assays: Cross-linking of gp42 on the cell surface using these antibodies has been shown to trigger intracellular signaling events, demonstrating the molecule's capacity to transduce signals. nih.govpsu.edu

Molecular Cloning: A combination of the 3G7 and 6138 mAbs was used to screen a cDNA expression library from rIL-2-activated rat NK cells, which ultimately led to the successful molecular cloning of the gene encoding gp42. semanticscholar.org

The specificity and utility of these monoclonal antibodies have been fundamental to elucidating the role of gp42 in rat NK cell biology.

Assessment of Cytolytic Activity (e.g., 51Cr Release Assay)

A primary function of NK cells is to lyse target cells. The chromium-51 (B80572) (51Cr) release assay is a classic method used to measure this cytotoxic activity. nih.govnih.gov In this assay, target cells are labeled with radioactive 51Cr. nih.gov When these labeled target cells are killed by effector cells, such as NK cells, the 51Cr is released into the supernatant and can be quantified. This provides a direct measure of the lytic capability of the effector cell population. nih.govnih.gov While this method is effective, newer non-radioactive methods are also being developed to assess cytotoxicity. scirp.org In the context of gp42 research, such assays would be employed to determine if engagement of gp42 modulates the natural cytotoxic activity of rat NK cells against susceptible tumor target cells.

Utilization of Specific Rat NK Cell Models (e.g., RNK-16, primary IL-2-activated NK cells)

Research into rat NK cell gp42 has heavily relied on two principal cell models: the RNK-16 cell line and primary NK cells activated with IL-2.

RNK-16: This is a rat leukemia cell line with characteristics of natural killer cells. nih.govcellosaurus.org RNK-16 cells constitutively express gp42 and have been an invaluable tool for studying gp42-mediated signaling. psu.edusemanticscholar.org For example, the initial observations that gp42 cross-linking could induce calcium flux and inositol phosphate (B84403) production were made using the RNK-16 cell line. nih.govpsu.edu

Primary IL-2-activated NK cells: These cells are derived from normal rats and cultured in high concentrations of recombinant interleukin-2 (rIL-2). nih.govpsu.edu This culture condition induces the expression of gp42, which is not present on resting NK cells. nih.govpsu.edu These primary cells represent a more physiologically relevant model than a leukemia cell line. Interestingly, studies have revealed functional differences between RNK-16 and primary IL-2-activated NK cells in their response to gp42 stimulation, highlighting the importance of using both models to gain a comprehensive understanding of gp42 function. nih.govpsu.edu For instance, while gp42 is sensitive to cleavage by phosphatidylinositol-specific phospholipase C (PI-PLC) on RNK-16 cells, it is resistant on rIL-2–activated NK cells, suggesting differences in its membrane anchoring or associated molecules. nih.govpsu.edu

The comparative use of these two model systems has been crucial in dissecting the complex biology of the gp42 glycoprotein on rat NK cells.

Data Tables

Table 1: Monoclonal Antibodies in gp42 Research

Antibody Name Target Key Applications Reference
3G7 gp42 Flow Cytometry, Functional Assays, cDNA Library Screening semanticscholar.org
6138 gp42 Flow Cytometry, Functional Assays, cDNA Library Screening semanticscholar.org

Table 2: Rat NK Cell Models for gp42 Studies

Cell Model Description gp42 Expression Key Findings Reference
RNK-16 Rat NK-like leukemia cell line Constitutive gp42 cross-linking induces calcium flux and inositol phosphate generation. nih.govpsu.edusemanticscholar.orgnih.govcellosaurus.org

Comparative Immunobiology and Receptor Interactions of Gp42

Distinction from Other Activating Receptors (e.g., NKp44, CD2, NKR-P1)

The rat NK cell surface is populated by a diverse array of activating receptors that trigger cytotoxicity and cytokine secretion. While gp42 contributes to this activating potential, it is fundamentally different from other key receptors like NKR-P1, CD2, and the Natural Cytotoxicity Receptor (NCR) family in its structure, expression, and mode of signaling.

Structural and Expression Distinctions: The most profound difference lies in its membrane anchorage. Unlike typical transmembrane receptors, gp42 is a glycosylphosphatidylinositol (GPI)-anchored protein. nih.gov This means it lacks both a transmembrane and a cytoplasmic domain, anchoring it to the outer leaflet of the plasma membrane within specialized lipid rafts. nih.gov In contrast, receptors like NKR-P1 (a type II transmembrane C-type lectin-like receptor), CD2 (a type I transmembrane member of the immunoglobulin superfamily), and NKp46 (a type I transmembrane NCR) all possess transmembrane domains that allow for direct interaction with intracellular signaling partners. nih.govnih.govnih.gov

Expression of gp42 is also distinct. It is not constitutively present on resting NK cells but is selectively and highly induced after in vitro culture with high concentrations of interleukin-2 (B1167480) (rIL-2), making it a specific marker for rIL-2-activated NK cells. nih.govnih.gov Other receptors have different expression patterns; for instance, NKp46 is considered a pan-NK cell marker expressed by all rat NK cells, while CD2 is present on NK cells and a subset of T lymphocytes. nih.govnih.gov The human-centric receptor NKp44 is not typically described in rats and its expression in humans is induced upon activation, similar to gp42, but it functions as a transmembrane protein within the NCR family. frontiersin.org

Signaling Mechanism Distinctions: The signaling pathways initiated by these receptors also differ significantly. Transmembrane receptors like NKp46 rely on associated intracellular adaptor proteins that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as CD3ζ and FcεRIγ. nih.govnih.gov Upon receptor ligation, these ITAMs are phosphorylated by Src-family kinases, creating docking sites for Syk-family kinases (Syk and ZAP-70) and initiating a downstream cascade. nih.govqiagen.com Similarly, NKR-P1A activation can trigger the generation of inositol-1,4,5-trisphosphate, a key second messenger. nih.gov CD2 acts as a co-stimulatory molecule, augmenting signals from other receptors like CD16A and promoting a calcium (Ca2+) influx. nih.gov

While gp42 can also induce a potent activation signal, its GPI-anchor dictates a different mechanism. Ligation of gp42 on the rat NK-like cell line, RNK-16, stimulates an increase in inositol (B14025) phosphates and intracellular calcium, demonstrating its capacity for transmembrane signaling. nih.gov This signaling originates from lipid rafts and does not involve direct association with ITAM-bearing adaptors in the same manner as transmembrane receptors.

Table 1: Comparative Features of Rat NK Cell Activating Receptors

FeatureMembrane Glycoprotein (B1211001) gp42NKR-P1 (e.g., NKR-P1A)NKp46CD2
Structure Glycosylphosphatidylinositol (GPI)-anchored; no transmembrane domain nih.govType II transmembrane; C-type lectin-like domain nih.govType I transmembrane; Immunoglobulin (Ig)-like domains nih.govType I transmembrane; Immunoglobulin (Ig) superfamily nih.gov
Expression Induced by high-dose IL-2; specific to activated NK cells nih.govConstitutively expressed on NK cells windows.netConstitutively expressed on all NK cells; pan-NK marker nih.govExpressed on NK cells and a subset of T cells nih.gov
Signaling Moiety Signals from lipid rafts; intrinsic signaling capacity nih.govAssociates with signaling partners to activate kinase cascades nih.govAssociates with ITAM-bearing adaptors (CD3ζ, FcεRIγ) nih.govnih.govFunctions as a co-stimulatory receptor nih.gov
Primary Signal Increase in inositol phosphates and intracellular Ca2+ nih.govInositol phosphate (B84403) generation; cytotoxicity; IFN-γ production nih.govwindows.netITAM phosphorylation, Syk/ZAP-70 recruitment nih.govAugments Ca2+ influx and cytotoxicity nih.gov

Relationship to Regulatory Molecules on the NK Cell Surface (e.g., CD45)

The activity of NK cells is governed by a delicate balance between activating signals and potent inhibitory or regulatory signals. The protein tyrosine phosphatase CD45 is a critical regulatory molecule on the surface of rat NK cells, capable of modulating the outcome of receptor engagement. nih.govnih.gov CD45 is a large, heavily glycosylated transmembrane protein that functions to dephosphorylate key signaling molecules. nih.gov

The primary role of CD45 in activating pathways is to dephosphorylate the negative regulatory tyrosine of Src-family kinases, thereby "priming" them for rapid activation upon receptor stimulation. nih.gov This function is essential for ITAM-dependent signaling initiated by receptors like NKp46. However, CD45 can also play an inhibitory role by dephosphorylating activating tyrosines on other substrates, thereby terminating a signal. nih.gov Studies on rat NK cells show that engagement of different CD45 isoforms can either enhance or inhibit cell-mediated lysis, highlighting its dual regulatory capacity. nih.gov

Integration of gp42 Signaling within the Complex Network of NK Cell Receptor Pathways

The ultimate response of an NK cell is not determined by a single receptor but by the integration of myriad signals from a network of activating and inhibitory receptors. genome.jp The signaling pathway of gp42 is integrated into this network in a unique, context-dependent manner.

A key research finding revealed that while gp42 cross-linking robustly triggers signaling in the RNK-16 leukemia cell line, primary rIL-2-activated NK cells are unresponsive to the same stimulus, despite high levels of gp42 expression. nih.gov This state of unresponsiveness suggests the presence of a potent, dominant inhibitory mechanism that is co-induced or activated during strong IL-2 stimulation. This mechanism effectively uncouples gp42 from its downstream signaling machinery in these highly activated cells, perhaps as a safeguard against excessive or tonic signaling that could lead to cell exhaustion or inappropriate activation.

This finding illustrates a crucial concept in NK cell biology: receptor expression does not always equate to function. The integration of the gp42 signal is conditional. In a transformed cell line like RNK-16, the inhibitory pathways may be absent or dysfunctional, allowing the gp42 pathway to proceed unchecked. nih.gov In contrast, in a primary NK cell that has received powerful, sustained stimulation via the IL-2 receptor, the internal signaling network is recalibrated to raise the threshold for activation, rendering signals from certain receptors, including gp42, temporarily inert.

Future Research Trajectories and Open Questions

Identification and Characterization of Endogenous Ligands for gp42 in Physiologically Relevant Contexts

A pivotal and entirely unresolved question in the study of gp42 is the identity of its natural, endogenous ligand(s). As an "orphan receptor," the full biological significance of gp42 cannot be understood without identifying its binding partner(s). Future research must prioritize the deorphanization of gp42.

Modern methodologies offer powerful avenues for this discovery process. High-throughput screening techniques that have been successfully applied to other orphan receptors could be adapted for gp42. For instance, a cell-based CRISPR activation (CRISPRa) enrichment screening platform could be employed. nih.govbiorxiv.orgelifesciences.org This strategy involves using a library of sgRNAs to activate the expression of all cell surface and secreted proteins in a target cell line, which can then be screened for binding to a gp42-Fc fusion protein. This unbiased approach requires no prior assumptions about the nature of the ligand. nih.gov

Proposed Method Principle Potential Outcome for gp42
CRISPRa Screening Use of CRISPR-Cas9-based gene activation to systematically overexpress potential ligands on a cell surface for screening with a gp42-Fc fusion protein. nih.govcancer.govnih.govUnbiased, genome-wide identification of gp42 binding partners.
Yeast Two-Hybrid A genetic method to detect protein-protein interactions by testing for physical interactions between a gp42 "bait" and a library of "prey" proteins.Identification of direct proteinaceous ligands.
Affinity Chromatography-Mass Spectrometry Immobilized gp42 is used to capture binding partners from cell lysates or conditioned media, which are then identified by mass spectrometry.Identification of ligands from physiologically relevant sources like tumor cell lines or primary immune cells.

Once candidate ligands are identified, their interaction with gp42 must be validated through biochemical assays such as surface plasmon resonance (SPR) to determine binding affinity and kinetics. Subsequently, the expression pattern of the identified ligand(s) in various tissues and cell types, particularly during immune responses, will be crucial to understanding the physiological contexts in which gp42 signaling is initiated.

Elucidation of Downstream Signaling Cascades from gp42 Engagement

Initial studies demonstrated that antibody-mediated cross-linking of gp42 on the RNK-16 rat NK-like cell line induces an increase in inositol (B14025) phosphates and intracellular calcium. nih.gov This points to the activation of a phospholipase C (PLC)-mediated signaling pathway. However, the components of this cascade and other potential signaling pathways remain entirely uncharacterized.

Future research should employ advanced proteomics and systems biology approaches to map the gp42 signalome. A key technology in this area is quantitative phosphoproteomics, which allows for the simultaneous measurement of changes in thousands of phosphorylation sites upon receptor engagement. nih.govfrontiersin.org By comparing the phosphoproteome of NK cells before and after gp42 stimulation, researchers can identify activated kinases, phosphatases, and their substrates.

A proposed workflow for dissecting the gp42 signaling pathway could involve:

Stimulation: Cross-linking gp42 on a responsive cell line (e.g., RNK-16) with monoclonal antibodies or the identified natural ligand.

Phosphoproteomic Analysis: Using mass spectrometry-based techniques to identify and quantify thousands of phosphorylation events at various time points post-stimulation. nih.gov

Kinome Activity Profiling: Applying computational algorithms to the phosphoproteomics data to infer the activity of specific kinases, thereby identifying the key drivers of the signaling cascade. plos.orgresearchgate.net

Validation: Using pharmacological inhibitors or genetic approaches (e.g., siRNA, CRISPR/Cas9) to validate the functional role of the identified kinases in mediating gp42-dependent cellular responses.

This approach would move beyond the initial observation of calcium flux to build a comprehensive map of the signaling network, potentially implicating pathways such as the MAP kinase (ERK, JNK, p38) cascades, PI3K-Akt signaling, and transcription factor activation (e.g., NFAT, NF-κB). nih.govresearchgate.net

Investigating the Molecular Basis for Differential gp42 Signaling in Distinct NK Cell States

A fascinating and critical observation from the original research is the differential signaling capacity of gp42 in the RNK-16 cell line versus primary, rIL-2-activated NK cells. While gp42 cross-linking triggers a robust calcium and inositol phosphate (B84403) response in the tumor cell line, primary activated NK cells are refractory to this stimulation. nih.gov This discrepancy highlights the profound differences between immortalized cell lines and primary cells and presents a major open question. nih.govstemcell.comsciencellonline.com

Future investigations must address the molecular mechanisms underlying this signaling dichotomy. Several hypotheses could be explored:

Differential Expression of Adaptor Proteins: GPI-anchored proteins lack intracellular domains and often rely on transmembrane adaptor proteins to transduce signals. researchgate.net It is possible that RNK-16 cells express a necessary adaptor molecule that is absent, downregulated, or uncoupled from gp42 in primary rIL-2-activated NK cells.

Lipid Raft Composition: The signaling function of GPI-anchored proteins is heavily dependent on their localization within specialized membrane microdomains known as lipid rafts. nih.govbenthamscience.comnih.gov The lipid and protein composition of these rafts may differ significantly between the cell line and primary cells, altering the signal-initiating environment for gp42.

Negative Regulation in Primary Cells: Primary NK cells may possess potent inhibitory signaling pathways that are activated concurrently with gp42 and effectively quench the activating signal. These inhibitory mechanisms might be lost in the transformed RNK-16 cell line.

To address these possibilities, comparative studies are essential. Researchers could use quantitative proteomics to compare the membrane proteomes and specifically the lipid raft compositions of RNK-16 and primary activated NK cells. Co-immunoprecipitation experiments using a tagged gp42 could identify associated signaling partners in each cell type, potentially revealing a missing or different adaptor molecule in primary NK cells.

Exploration of gp42's Precise Physiological Contribution to Rat Immune Responses

The ultimate goal of studying a cell surface receptor is to understand its function in the context of a whole organism. To date, the in vivo role of gp42 in rat immune responses is unknown. Its induction on NK cells following high-dose IL-2 stimulation suggests a role in the context of highly activated, "cytokine-induced killer" (CIK)-like cells, which are potent anti-tumor effectors.

The advent of advanced genetic engineering tools, particularly CRISPR/Cas9 technology, now makes it feasible to create gp42 knockout rat models. nih.govresearchgate.nettmc.edu Such models would be invaluable for definitively determining the physiological function of gp42.

Proposed In Vivo Model Research Question Potential Findings
gp42 Knockout Rat What is the role of gp42 in anti-tumor immunity?Compare tumor growth and metastasis in wild-type vs. knockout rats. Assess the cytotoxic function of gp42-deficient NK cells.
gp42 Knockout Rat Is gp42 involved in the response to viral infections?Challenge knockout and wild-type rats with pathogens known to be controlled by NK cells (e.g., cytomegalovirus) and monitor viral load and survival.
Adoptive Transfer Models How does gp42 expression affect NK cell function in vivo?Transfer gp42-positive or gp42-negative NK cells into lymphopenic rats and assess their proliferation, survival, and effector functions.
Humanized Rat Models Can gp42 interact with human ligands?In advanced humanized rat models, explore the potential for gp42 to recognize human tumor or pathogen-derived ligands. nih.govresearchgate.net

These in vivo studies would provide definitive insights into whether gp42 is critical for NK cell-mediated tumor surveillance, antiviral defense, or other immunoregulatory functions.

Evolutionary Conservation and Species-Specific Functional Divergence of gp42 Homologs

The initial cloning of gp42 revealed no significant sequence homology to other known proteins at the time, suggesting it might be a novel molecule. semanticscholar.org A thorough investigation into the evolutionary origins and conservation of the gp42 gene is a critical missing piece of the puzzle.

Modern comparative genomics and bioinformatic approaches can be used to search for gp42 orthologs in other species, particularly within rodents and other mammals. nih.govfrontiersin.orgmerckmillipore.com Identifying homologs would allow researchers to address several key questions:

Is gp42 part of a larger, previously unrecognized gene family?

In which species is the gp42 gene conserved, and where has it been lost?

Does the sequence conservation correlate with specific functional domains?

If homologs are found, for example in mice, it would open up the possibility of using the more extensive genetic tools available for murine immunology to study its function. Conversely, if gp42 is found to be rat-specific, it would imply a unique evolutionary pressure within the rat immune system that led to its development. This comparative approach provides a powerful framework for understanding the fundamental importance and evolutionary pressures shaping this enigmatic receptor.

Advanced Methodological Development for gp42 Research

Progress in understanding gp42 has been hampered by a lack of specific and advanced research tools. Future research will depend on the development of new methodologies tailored to the study of this molecule.

Key areas for methodological development include:

High-Affinity Monoclonal Antibodies: Generation of a new panel of monoclonal antibodies suitable for a range of applications, including super-resolution microscopy, in vivo blocking or activating studies, and immunoprecipitation under native conditions.

Soluble, Biologically Active gp42: Production of recombinant gp42 protein (e.g., as an Fc-fusion protein) that is correctly folded and glycosylated. This would be essential for ligand screening, structural studies, and biochemical assays.

Reporter Cell Lines: Engineering cell lines that express a reporter gene (e.g., GFP, luciferase) under the control of transcription factors downstream of gp42 signaling (e.g., NFAT). These would provide a robust and scalable system for screening for ligand activity or for testing the effects of potential signaling inhibitors.

Advanced Imaging Techniques: Using techniques like Total Internal Reflection Fluorescence (TIRF) microscopy and Förster Resonance Energy Transfer (FRET) to study the dynamics of gp42 within the plasma membrane, its association with lipid rafts, and its interaction with other signaling molecules in real-time.

By developing these advanced tools, the scientific community will be better equipped to tackle the fundamental open questions surrounding the function and significance of the gp42 glycoprotein (B1211001) in rat NK cell biology.

Q & A

What is the molecular structure of rat NK cell gp42, and how is it anchored to the cell membrane?

Basic Research Question
Rat NK cell gp42 was initially cloned as a GPI-anchored glycoprotein induced by interleukin-2 (IL-2) . The deduced amino acid sequence from cDNA lacks significant homology to known proteins, suggesting a unique structure at the time of discovery. However, subsequent studies identified gp42 as homologous to the Basigin/CD147 family (94% identity with rat OX-47), a transmembrane protein with an immunoglobulin-like domain .
Methodological Insight : To confirm anchoring mechanisms:

  • Use phospholipase C treatment to cleave GPI anchors.
  • Perform Western blotting with anti-GPI-specific antibodies .
  • Compare with Basigin homologs via cross-species sequence alignment .

How is gp42 expression regulated in rat natural killer cells?

Basic Research Question
gp42 expression is selectively upregulated on rat NK cells upon exposure to recombinant IL-2 (rIL-2) . This induction is critical for NK cell activation, though the exact signaling pathways (e.g., JAK-STAT) remain underexplored.
Experimental Design :

  • Stimulate primary rat NK cells with rIL-2 and monitor gp42 surface expression via flow cytometry using anti-gp42 monoclonal antibodies (e.g., OX-114) .
  • Inhibit IL-2 receptor signaling (e.g., with anti-CD25 antibodies) to validate specificity.

What methodologies are used to clone and express rat gp42 in heterologous systems?

Basic Research Question
The cDNA for rat gp42 was cloned and expressed in Chinese hamster ovary (CHO) cells, confirming its GPI anchoring and IL-2 responsiveness .
Methodological Steps :

  • Isolate mRNA from IL-2-stimulated rat NK cells.
  • Construct a cDNA library and screen for gp42 using IL-2 induction as a functional marker.
  • Transfect CHO cells with gp42 cDNA and validate surface expression via immunofluorescence or FACS .

How can researchers resolve discrepancies between gp42's reported GPI anchoring and its identification as a transmembrane protein in later studies?

Advanced Research Question
Early studies described gp42 as GPI-anchored , while later work identified it as Basigin/OX-47, a type I transmembrane protein . This discrepancy may arise from:

  • Technical limitations : Early homology searches (1991) lacked comprehensive databases.
  • Isoform diversity : Alternative splicing or post-translational modifications could produce GPI-anchored variants.
    Methodological Resolution :
  • Re-analyze the original gp42 sequence with modern tools (e.g., BLAST against updated databases).
  • Use CRISPR-Cas9 to knockout Basigin in rat NK cells and assess IL-2-induced gp42 expression .

What experimental strategies are recommended to investigate gp42's role in NK cell signaling and function?

Advanced Research Question
gp42/Basigin is implicated in immune regulation, but its role in NK cell cytotoxicity or cytokine production is unclear.
Experimental Approaches :

  • Functional assays : Measure NK cell cytotoxicity against target cells (e.g., YAC-1 lymphoma) after gp42 blockade with neutralizing antibodies .
  • Proteomic mapping : Co-immunoprecipitate gp42 with signaling partners (e.g., integrins, cyclophilins) in IL-2-stimulated NK cells.
  • Gene editing : Generate gp42-knockout rats using TALENs or CRISPR to assess developmental and functional deficits .

How do structural variations in gp42 affect its interaction with potential ligands in different cellular contexts?

Advanced Research Question
Basigin homologs bind diverse ligands (e.g., cyclophilins, monocarboxylate transporters), but rat NK gp42’s binding partners are undefined. The GPI vs. transmembrane anchoring could alter ligand accessibility.
Methodological Framework :

  • Surface plasmon resonance (SPR) : Screen gp42 ectodomains against candidate ligands (e.g., recombinant cyclophilin A).
  • Molecular dynamics simulations : Model how GPI anchoring (flexible) vs. transmembrane (fixed) conformations impact binding .

Data Contradictions and Synthesis

Feature Initial Findings (1991) Later Revisions (2021)
Membrane Anchoring GPI anchorTransmembrane (Basigin homolog)
Sequence Homology No significant homology94% identity with rat OX-47 (Basigin)
Functional Role IL-2-induced NK activationImmune regulation, tissue barrier function

Resolution : The 1991 gp42 may represent a novel isoform or a misannotation later corrected. Cross-referencing with Basigin knockout models is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.